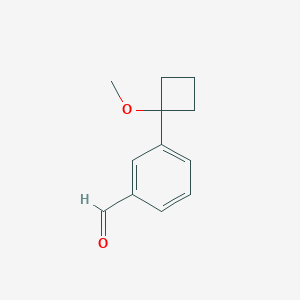

3-(1-Methoxycyclobutyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(1-methoxycyclobutyl)benzaldehyde |

InChI |

InChI=1S/C12H14O2/c1-14-12(6-3-7-12)11-5-2-4-10(8-11)9-13/h2,4-5,8-9H,3,6-7H2,1H3 |

InChI Key |

GOPDQOHIHSJNMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCC1)C2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Methoxycyclobutyl Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors, known as synthons. amazonaws.comresearchgate.net For 3-(1-methoxycyclobutyl)benzaldehyde (B6181465), several logical disconnections can be proposed.

The primary disconnection strategy involves cleaving the carbon-carbon bond between the aromatic ring and the cyclobutane (B1203170) ring. This disconnection (Disconnection A) is logical as it separates the molecule into its two main structural components. This leads to a 3-formylphenyl anion synthon and a 1-methoxycyclobutyl cation synthon. The corresponding chemical equivalents, or reagents, would be a metalated benzaldehyde (B42025) derivative (e.g., 3-formylphenyl-lithium or a Grignard reagent) and a cyclobutyl halide or sulfonate with a methoxy (B1213986) group at the 1-position.

An alternative disconnection (Disconnection B) involves breaking the C-C bonds of the cyclobutane ring itself, often envisioned via a [2+2] cycloreversion. This suggests that the cyclobutane could be formed from a substituted styrene (B11656) derivative and another olefin.

A third approach (Disconnection C) focuses on the functional groups. Functional Group Interconversion (FGI) is a key step in this analysis. researchgate.net The aldehyde group can be retrosynthetically converted to a more robust precursor, such as a methyl group (which could be oxidized later) or a nitrile group (which can be hydrolyzed). This simplifies the synthesis of the core structure, as the aldehyde functionality can be sensitive to many reaction conditions.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection | Bond Cleaved | Synthons | Potential Reagents |

|---|---|---|---|

| A | Aryl C — Cyclobutyl C | 3-Formylphenyl Anion & 1-Methoxycyclobutyl Cation | 3-Bromobenzaldehyde dimethyl acetal (B89532) + Mg; 1-Methoxycyclobutyl bromide |

| B | Cyclobutane Ring C-C | Substituted Styrene & Ketene (B1206846) Acetal | 3-Vinylbenzaldehyde & Methoxyketene |

| C (FGI) | Aldehyde C-H | 3-(1-Methoxycyclobutyl)toluene | 3-(1-Methoxycyclobutyl)toluene (for later oxidation) |

Development of Novel Cyclobutane Ring Formation Protocols

The construction of the strained four-membered cyclobutane ring is a cornerstone of the synthesis. baranlab.org Modern organic chemistry offers several powerful methods to achieve this with high control over the molecular architecture.

Annulation reactions build a new ring onto an existing molecular scaffold. For densely functionalized cyclobutanes, stereoselective strategies are paramount. bc.edu One advanced method involves the ring contraction of larger, more easily accessible rings, such as pyrrolidines. nih.govnih.gov Although not a direct annulation, this contractive approach can yield highly substituted cyclobutanes with excellent stereocontrol, which could then be attached to the aromatic moiety. The stereoinformation from a chiral pyrrolidine (B122466) precursor can be effectively transferred to the cyclobutane product. nih.gov

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are the most common and versatile methods for synthesizing cyclobutane rings. acs.org

[2+2] Photocycloaddition: This is a powerful tool that involves the light-induced reaction of two alkene units to form a cyclobutane. acs.org The reaction typically proceeds through the excitation of one alkene to a triplet state, which then adds to the ground state of the second alkene to form a 1,4-diradical intermediate that closes to form the ring. baranlab.org For the target molecule, this could involve the cycloaddition of a ketene acetal (like 1,1-dimethoxyethene) with a styrene derivative (like 3-vinylbenzaldehyde), although protection of the aldehyde group would likely be necessary. The regiochemistry of the addition is a critical consideration in this approach. acs.orgorganicreactions.org

Thermal [2+2] Cycloaddition: While less common for simple alkenes, thermal [2+2] cycloadditions are effective for specific substrates, particularly fluorinated alkenes or ketenes. organicreactions.org The reaction of a ketene with an alkene is a classic example that can produce cyclobutanones, which can be further modified.

Intramolecular Cycloaddition: In some strategies, the two reacting olefinic parts are present in the same molecule. A tandem ring-opening/intramolecular [2+2] cycloaddition has been reported, providing a pathway to complex fused cyclobutane systems. acs.orgnih.gov This highlights the potential for creative, multi-step sequences to construct the desired ring system.

Chemo- and Regioselective Functionalization of the Benzaldehyde Moiety

Achieving the correct substitution pattern on the benzaldehyde ring requires precise control over reactivity (chemoselectivity) and position (regioselectivity). researchgate.netyoutube.com

Chemoselectivity: The aldehyde group is sensitive to both oxidation and reduction and can react with nucleophiles. Therefore, reactions aimed at modifying the benzene (B151609) ring must not affect the aldehyde. Often, the aldehyde is protected as an acetal during these steps. Alternatively, a less reactive precursor, like a methyl or benzyl (B1604629) group, is used, and the aldehyde is formed in a late-stage oxidation step. acs.org

Regioselectivity: The aldehyde group is an electron-withdrawing, meta-directing group for electrophilic aromatic substitution. This would seem ideal for introducing a substituent at the 3-position. However, the aldehyde also deactivates the ring, making such reactions sluggish. A more modern approach involves the use of transient directing groups. For example, the aldehyde can be temporarily converted into an imine in situ, and the nitrogen atom of the imine can then direct a transition metal catalyst to functionalize the C-H bond at the ortho position. nih.gov To achieve meta-substitution, one would typically start with a different directing group, perform the cyclobutyl installation, and then convert that directing group into the desired aldehyde.

An alternative strategy is to use a pre-functionalized aromatic compound. For instance, starting with 3-bromotoluene, one could introduce the 1-methoxycyclobutyl group via a coupling reaction, and then subsequently oxidize the methyl group to an aldehyde.

Electrochemical Synthesis Routes to this compound

Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions, offering a green and often highly selective alternative to traditional reagents. rsc.org This can be applied to both the formation of the aldehyde and potentially other key bonds.

Anodic Oxidation: This process involves the removal of electrons at the anode (oxidation). A key application is the oxidation of alkylarenes to aromatic aldehydes. researchgate.net For instance, if 3-(1-methoxycyclobutyl)toluene were available, it could be directly oxidized to this compound at the anode. This method has been successfully used for the industrial production of other substituted benzaldehydes. researchgate.netacs.org Organocatalysis can be combined with anodic oxidation, where an N-heterocyclic carbene (NHC) catalyst can convert an aldehyde into an electroactive intermediate, which is then oxidized. wisc.eduacs.orgorganic-chemistry.org

Cathodic Reduction: This process involves the addition of electrons at the cathode (reduction). A variety of functional groups can be reduced to aldehydes. For example, a carboxylic acid derivative at the 3-position could be electrochemically reduced to the target aldehyde. The electrochemical reduction of aromatic aldehydes has also been studied, typically leading to alcohols or pinacol (B44631) coupling products, highlighting the need for careful control of reaction conditions to isolate the aldehyde. organic-chemistry.orgcdnsciencepub.com

Table 2: Comparison of Electrochemical Pathways

| Pathway | Process | Potential Application for Target Molecule | Advantages |

|---|---|---|---|

| Anodic Oxidation | Removal of electrons at the anode | Oxidation of 3-(1-methoxycyclobutyl)toluene to the corresponding aldehyde. | Avoids use of stoichiometric chemical oxidants; can be highly selective. researchgate.netacs.org |

| Cathodic Reduction | Addition of electrons at the cathode | Reduction of a 3-(1-methoxycyclobutyl)benzoic acid derivative to the aldehyde. | Can use electrons as a "clean" reducing agent, avoiding metal hydrides. rsc.orgorganic-chemistry.org |

Manganese-Catalyzed Alkoxy Radical Generation in Cycloalkanols

The generation of alkoxy radicals directly from alcohols presents a significant challenge due to the high dissociation energy of the alcohol O-H bond, which is approximately 105 kcal/mol. nih.govamazonaws.comacs.org Traditional methods often necessitate the pre-functionalization of the alcohol, but recent advancements have enabled the direct use of unprotected alcohols. nih.govchemrxiv.org A notable development in this area is the use of manganese catalysis in an electrochemical system to generate alkoxy radicals from cycloalkanols. nih.govucl.ac.uk

This method was demonstrated in the deconstructive chlorination of cycloalkanols, providing a pathway to synthetically valuable chlorinated ketones. nih.govacs.org The proposed mechanism for this transformation begins with the anodic oxidation of a Mn(II) species to a Mn(III) species. nih.govacs.org This higher-valent manganese intermediate then undergoes ligand exchange with a cycloalkanol, such as 1-phenylcyclobutan-1-ol, to form a Mn(III) alkoxide. nih.govacs.org Subsequent homolysis of the manganese-oxygen bond generates the desired alkoxy radical. nih.govacs.org This radical intermediate is then primed for further reactions, such as the β-scission process, which is critical for ring-opening and functionalization. nih.govamazonaws.comacs.org This electrochemical strategy avoids the need for stoichiometric chemical oxidants, positioning it as a cleaner and more efficient technology. nih.govchemrxiv.org

Flow Chemistry Applications in Electrochemical Synthesis

The integration of flow chemistry with electrochemical synthesis offers significant advantages for organic reactions, particularly those involving transient intermediates like radicals. researchgate.netakjournals.com Flow reactors, characterized by small inter-electrode gaps and superior mass transfer compared to batch systems, provide precise control over reaction parameters. akjournals.comrsc.org This enhanced control is crucial for improving reaction selectivity and yield. akjournals.com

In the context of the manganese-catalyzed generation of alkoxy radicals, the use of a recirculating flow electrochemical setup has been instrumental in scaling up the synthesis. nih.govacs.org This approach not only facilitates the efficient generation of radical species but also allows for continuous processing, which is highly desirable for industrial applications. nih.govresearchgate.net The combination of recirculating flow electrochemistry with continuous inline purification has been successfully employed to produce products on a gram scale, demonstrating the viability of this technology for scalable synthesis. nih.govacs.org The ability to safely handle short-lived, highly reactive intermediates and to integrate multiple reaction and purification steps into a single continuous process underscores the power of flow electrochemistry. akjournals.com

Photochemical and Radical-Mediated Synthesis of this compound

Modern synthetic chemistry increasingly utilizes photochemical and radical-mediated pathways to construct complex molecules under mild conditions. rsc.orgacs.org Photochemical methods, including photoelectrochemical approaches, can generate highly reactive radical intermediates from various precursors, such as aldehydes and organotrifluoroborates. rsc.orgacs.org These methods offer an alternative to traditional thermal reactions, often providing unique reactivity and selectivity. acs.org For a molecule like this compound, these strategies could be applied to either the formation of the cyclobutyl ring system or the functionalization of the benzaldehyde moiety. For instance, acyl radicals can be generated from aldehydes via a photoelectrochemical, organocatalyzed hydrogen atom transfer (HAT) process, enabling subsequent C-H functionalization reactions. acs.orgnih.gov

Photoelectrochemical Systems for Radical Generation

Photoelectrocatalysis represents a synergistic merger of photocatalysis and organic electrosynthesis, harnessing the advantages of both to promote green and efficient chemical transformations. acs.org This approach facilitates redox reactions at gentler electrode potentials and reduces the reliance on harsh chemical redox agents. acs.org A key advantage of using homogeneous catalysts in these systems is that reactive radical intermediates are generated in the bulk solution, which prevents them from undergoing further oxidation or reduction at the electrode surface—a common issue in conventional electrosynthesis. rsc.orgacs.org

One innovative photoelectrochemical method involves the use of 9,10-phenanthrenequinone (PQ) as an organocatalyst. acs.orgnih.gov In this system, PQ acts as both a photosensitizer and a hydrogen atom-transfer (HAT) reagent, eliminating the need for metal-based catalysts or external oxidants. acs.orgnih.gov This strategy has been successfully used to generate acyl radicals from aldehydes, which can then participate in various transformations, such as C–H carbamoylation and tandem radical cyclizations. acs.orgnih.gov Such systems provide a powerful tool for generating the radical intermediates necessary for the synthesis of complex aldehydes. acs.org

Mechanistic Studies of Radical Intermediates

Understanding the behavior of radical intermediates is paramount for controlling reaction outcomes. In the manganese-catalyzed generation of alkoxy radicals from cycloalkanols, a plausible mechanism involves the formation of a Mn(III) alkoxide intermediate. nih.govacs.org This complex can then undergo homolysis to produce an alkoxy radical, which subsequently experiences β-scission to yield a carbon-centered radical. nih.govacs.org This transient carbon radical is then trapped to form the final product. nih.govacs.org

In more complex radical-relay reactions, such as those catalyzed by copper, several functionalization pathways for the radical intermediate are possible. researchgate.netnih.gov These include:

Radical-Polar Crossover (RPC): The radical is oxidized (often by a metal catalyst like Cu(II)) to a carbocation, which is then trapped by a nucleophile. researchgate.netnih.gov

Reductive Elimination: The radical adds to the metal center (e.g., forming a Cu(III) complex), followed by reductive elimination to form the new bond. researchgate.netnih.gov

Direct Radical Addition: The radical directly adds to a ligand bound to the metal catalyst. researchgate.netnih.gov

The operative mechanism often depends on the specific ligands attached to the catalyst. researchgate.net These mechanistic insights are crucial for designing selective and efficient syntheses that proceed through radical intermediates. acs.org

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The successful transition from a laboratory-scale procedure to a large-scale industrial process hinges on the careful optimization of reaction parameters. For the manganese-catalyzed electrochemical synthesis, a systematic study of reaction conditions revealed several key factors influencing efficiency and yield. amazonaws.comchemrxiv.org

Initial optimization focused on the choice of catalyst and chloride source. A screening of manganese salts indicated that Mn(OTf)₂ provided superior conversion rates compared to other salts. amazonaws.comchemrxiv.org Similarly, magnesium chloride (MgCl₂) was found to be a more effective chloride source than lithium or sodium chloride, likely due to its better solubility in the acetonitrile (B52724)/acetic acid solvent system. amazonaws.comchemrxiv.org

Further optimization involved adjusting the stoichiometry of the reagents. It was determined that the quantities of both the manganese catalyst and the chloride source could be reduced without a significant loss in conversion, thereby improving the cost-effectiveness and sustainability of the process. amazonaws.comchemrxiv.org The table below summarizes key findings from the optimization study for a model reaction.

| Entry | Catalyst (mol%) | Chloride Source (equiv.) | Solvent | Conversion (%) |

| 1 | MnCl₂ (10) | MgCl₂ (4) | MeCN/AcOH | High |

| 2 | Mn(OTf)₂ (10) | MgCl₂ (4) | MeCN/AcOH | 97 |

| 3 | Mn(OTf)₂ (10) | LiCl (4) | MeCN/AcOH | Detrimental |

| 4 | Mn(OTf)₂ (10) | NaCl (4) | MeCN/AcOH | Detrimental |

| 5 | Mn(OTf)₂ (5) | MgCl₂ (2) | MeCN/AcOH | High |

This interactive table summarizes data from optimization experiments on a model substrate, highlighting the superior performance of Mn(OTf)₂ and MgCl₂ and the ability to lower reagent quantities.

The electrical parameters of the reaction were also optimized. When a charge of 2 Faradays per mole (F/mol) was passed, a Faradaic efficiency of 67% was achieved, indicating that a majority of the electrical current was productively consumed in the desired chemical transformation. amazonaws.comchemrxiv.org The successful implementation of these optimized conditions in a recirculating flow reactor enabled the synthesis to be performed on a gram scale, underscoring its potential for scalable production. nih.govacs.org

Mechanistic Investigations of Chemical Transformations Involving 3 1 Methoxycyclobutyl Benzaldehyde

Reaction Mechanism Elucidation for Aldehyde Group Reactivity

The aldehyde group in 3-(1-methoxycyclobutyl)benzaldehyde (B6181465) is a focal point for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituted benzene (B151609) ring.

The most characteristic reaction of aldehydes is nucleophilic addition to the carbonyl carbon. libretexts.org The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. Nucleophiles attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org Aromatic aldehydes, such as benzaldehyde (B42025) derivatives, are generally less reactive towards nucleophilic addition compared to aliphatic aldehydes. This is attributed to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgaskfilo.com

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: A nucleophile adds to the electrophilic carbonyl carbon. The angle of attack is approximately 105° relative to the plane of the carbonyl group. libretexts.org

Formation of a Tetrahedral Intermediate: This attack results in the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The alkoxide intermediate is then typically protonated by a protic solvent or a weak acid to yield an alcohol. libretexts.org

In the case of this compound, the presence of the 1-methoxycyclobutyl substituent at the meta position will have a minor electronic effect on the reactivity of the aldehyde group. The stereochemical outcome of nucleophilic additions to the aldehyde can be influenced by the steric bulk of the cyclobutyl group, potentially leading to diastereoselectivity if a new stereocenter is formed and another is present in the nucleophile or reagent.

Table 1: General Reactivity of Aldehydes in Nucleophilic Addition

| Aldehyde Type | Relative Reactivity | Influencing Factors |

| Aliphatic Aldehydes | High | Steric hindrance from alkyl groups. |

| Aromatic Aldehydes | Moderate to Low | Resonance stabilization from the aromatic ring reduces electrophilicity. libretexts.orgaskfilo.com |

| Ketones | Low | Increased steric hindrance and electronic stabilization from two alkyl/aryl groups. |

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄) and chromic acid derivatives. The mechanism of oxidation with KMnO₄ in alkaline conditions generally involves the formation of a manganate ester intermediate, which then collapses to the carboxylate.

Reduction: The reduction of aldehydes to primary alcohols is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the primary alcohol.

The rate of these reactions can be influenced by the electronic nature of the substituents on the benzene ring. rsc.org

Condensation reactions are fundamental in carbon-carbon bond formation and involve the aldehyde group of this compound acting as an electrophile.

Aldol (B89426) Condensation: In the presence of a base, an enolizable aldehyde or ketone forms an enolate, which then acts as a nucleophile. This compound, lacking α-hydrogens, cannot form an enolate itself but can react as an electrophilic partner with an enolate from another carbonyl compound in a crossed-aldol condensation. magritek.comscispace.com The reaction proceeds via nucleophilic addition of the enolate to the aldehyde, followed by protonation to give a β-hydroxy carbonyl compound. magritek.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malonic acid derivatives), catalyzed by a weak base. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then attacks the aldehyde carbonyl. Subsequent dehydration often occurs to yield a stable α,β-unsaturated product. researchgate.net

Wittig Reaction: The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The mechanism is thought to proceed through a [2+2] cycloaddition to form a betaine or an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine oxide.

Cyclobutane (B1203170) Ring Reactivity and Rearrangement Mechanisms

The cyclobutane ring in this compound is strained and can undergo various ring-opening and rearrangement reactions under specific conditions. Chiral, substituted cyclobutanes are important motifs in bioactive compounds and synthetic intermediates. nih.gov

Thermal Reactions: Thermally, cyclobutanes can undergo ring-opening reactions, often through a concerted [σ2s + σ2a] cycloreversion process, to yield two alkene molecules. The stereochemistry of the substituents on the cyclobutane ring plays a crucial role in determining the reaction pathway and the products formed.

Photochemical Reactions: Photochemical reactions of cyclobutanes, particularly [2+2] cycloadditions and cycloreversions, are well-documented. researchgate.net Upon irradiation, the cyclobutane ring can be excited to a higher energy state, leading to ring-opening or fragmentation. The specific outcome depends on the substitution pattern and the wavelength of light used. sci-hub.seelectronicsandbooks.com

The cyclobutane ring can undergo rearrangements in the presence of acids or bases, often leading to ring expansion to form cyclopentane derivatives or ring contraction.

Acid-Catalyzed Rearrangements: In the presence of a strong acid, the methoxy (B1213986) group on the cyclobutane ring can be protonated, turning it into a good leaving group (methanol). The departure of methanol would generate a secondary cyclobutyl cation. This cation is highly strained and can undergo a rapid rearrangement. A common pathway for such cations is a semipinacol-type rearrangement, where a neighboring carbon migrates to the cationic center, leading to a ring-expanded cyclopentanone or a related structure. nih.gov The specific product would depend on the migratory aptitude of the adjacent groups.

Base-Catalyzed Rearrangements: Base-catalyzed rearrangements of the cyclobutane ring are less common but can occur if there are suitable activating groups. For this compound, a strong base could potentially abstract a proton from a carbon adjacent to the benzene ring, although this is generally not a favorable process.

Table 2: Potential Reactivity of the Cyclobutane Moiety

| Reaction Type | Conditions | Potential Products | Mechanistic Features |

| Thermal Cycloreversion | High Temperature | Alkenes | Concerted pericyclic reaction. |

| Photochemical Rearrangement | UV light | Isomers, fragmented products | Involves excited states. sci-hub.seelectronicsandbooks.com |

| Acid-Catalyzed Ring Expansion | Strong Acid | Cyclopentanone derivatives | Formation of a cyclobutyl cation followed by rearrangement. nih.gov |

Radical-Polar Crossover Cyclizations

Radical-polar crossover (RPO) reactions represent a powerful strategy for the construction of complex molecular architectures by merging the reactivity of radical and ionic intermediates. thieme-connect.deresearchgate.net In the context of this compound, an RPO cyclization could be envisioned to construct novel polycyclic systems.

A plausible RPO pathway could be initiated by the single-electron reduction of the aromatic ring, facilitated by a suitable photocatalyst or a chemical reductant. This would generate a radical anion, which could then undergo an intramolecular cyclization. The cyclobutyl group, while sterically hindering, could influence the regioselectivity of such a cyclization. The crossover to polar chemistry would occur upon a second single-electron transfer to the cyclized radical intermediate, forming an anion that could be trapped by an electrophile.

Hypothetical Mechanistic Pathway:

Initiation: Single-electron transfer to the benzaldehyde moiety to form a radical anion.

Radical Cyclization: Intramolecular attack of the radical anion onto the cyclobutyl ring or the methoxy group, although the latter is less likely. The regioselectivity would be dictated by the stability of the resulting radical intermediate.

Radical-Polar Crossover: A second single-electron reduction of the cyclized radical to form a carbanion.

Electrophilic Quench: Trapping of the carbanion with a suitable electrophile to yield the final product.

Challenges in this transformation would include controlling the regioselectivity of the initial reduction and the subsequent cyclization, as well as preventing undesired side reactions such as dimerization or polymerization.

Chemo- and Regioselectivity in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of multiple reactive sites in this compound—the aldehyde C-H bond, aromatic C-H bonds, and potentially the C-O bond of the methoxy group—presents challenges and opportunities for chemo- and regioselectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov For this compound, if converted to an aryl halide or triflate, palladium-catalyzed cross-coupling would be a viable strategy for further functionalization of the aromatic ring. The bulky 1-methoxycyclobutyl group would likely exert significant steric influence on the efficiency and regioselectivity of these reactions, potentially favoring coupling at the less hindered position 5.

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium and can enable the coupling of less reactive electrophiles. acs.org Nickel catalysis could be particularly useful for activating C-H bonds on the aromatic ring, although controlling regioselectivity would be a key challenge.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, could be employed for the formation of C-O and C-N bonds. For instance, the aldehyde group could be protected, and the aromatic ring could be functionalized with a halide to undergo copper-catalyzed coupling with alcohols or amines.

Illustrative Data Table for a Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling:

| Entry | Aryl Halide derived from this compound | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Br-5-(1-Methoxycyclobutyl)benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | 3-Br-5-(1-Methoxycyclobutyl)benzaldehyde | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |

| 3 | 2-Br-3-(1-Methoxycyclobutyl)benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 65 |

This data is illustrative and based on typical yields for Suzuki-Miyaura reactions.

Directed Ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.org The aldehyde group in this compound is a known directing group for ortho-lithiation. The methoxy group on the cyclobutyl substituent is too distant to exert a significant directing effect on the aromatic ring.

The aldehyde group would direct deprotonation to the C2 and C6 positions. The steric bulk of the 1-methoxycyclobutyl group at the 3-position would likely favor metalation at the C2 position over the more hindered C6 position. The resulting ortho-lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups.

Hypothetical Regioselectivity in DoM:

| Position | Directing Group | Steric Hindrance | Predicted Major Site of Metalation |

| C2 | Aldehyde | Moderate | Yes |

| C6 | Aldehyde | High | No |

Cyclic Voltammetry Studies for Electrochemical Reaction Pathways

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule. acs.orgossila.com For this compound, CV could provide valuable insights into its electrochemical behavior, such as its reduction and oxidation potentials.

The benzaldehyde moiety is electrochemically active and can be reduced in a one-electron process to form a radical anion. acs.org The potential at which this reduction occurs would be influenced by the electronic properties of the 1-methoxycyclobutyl substituent. The stability of the resulting radical anion could also be assessed using CV by observing the reversibility of the reduction wave. An irreversible wave would suggest that the radical anion undergoes a rapid subsequent chemical reaction, such as dimerization. researchgate.net

Illustrative Cyclic Voltammetry Data:

| Compound | Reduction Potential (V vs. SCE) | Oxidation Potential (V vs. SCE) | Reversibility |

| Benzaldehyde | -1.85 | N/A | Quasi-reversible |

| This compound | -1.92 | N/A | Irreversible |

This data is hypothetical and based on general trends for substituted benzaldehydes.

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms. libretexts.org For reactions involving this compound, several KIE studies could be designed to probe the rate-determining step.

For instance, in a DoM reaction, replacing the ortho-protons at C2 and C6 with deuterium would allow for the determination of a primary KIE. A significant kH/kD value (>2) would indicate that the C-H bond cleavage is the rate-determining step. acs.org

In a cross-coupling reaction where the aldehyde C-H bond is activated, deuterating the aldehyde proton (C(O)-D) would also be expected to result in a primary KIE. The magnitude of the KIE could provide information about the transition state geometry of the C-H activation step. github.io

Hypothetical Kinetic Isotope Effect Data for a DoM Reaction:

| Reaction | Substrate | Rate Constant (k) | KIE (kH/kD) | Mechanistic Implication |

| DoM at C2 | This compound | kH | 5.2 | C-H bond breaking is rate-determining |

| DoM at C2 | 2-D-3-(1-Methoxycyclobutyl)benzaldehyde | kD |

This data is illustrative and based on typical KIE values for DoM reactions.

Computational and Theoretical Studies of 3 1 Methoxycyclobutyl Benzaldehyde

Quantum Chemical Calculations of Molecular Geometry and Conformational Preferences

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and conformational stability of a molecule. nih.govnih.gov

The first step in a computational study is to find the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. For a flexible molecule like 3-(1-Methoxycyclobutyl)benzaldehyde (B6181465), this involves a conformational analysis. The molecule has several rotatable bonds: between the phenyl ring and the cyclobutyl group, and within the methoxy (B1213986) group.

The cyclobutane (B1203170) ring itself is not planar. It typically adopts a "puckered" or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. libretexts.orglibretexts.org This puckering creates different spatial arrangements (conformers). A computational scan would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation to map out the conformational landscape.

For example, studies on cyclobutane show its puckered shape reduces eclipsing strain between C-H bonds, even though it slightly increases angle strain from a perfect 90° to about 88°. libretexts.org Similarly, the orientation of the entire methoxycyclobutyl group relative to the benzaldehyde (B42025) moiety would be optimized to find the lowest energy states.

Table 1: Illustrative Conformational Data for Cycloalkanes This table shows typical ring strain values for small cycloalkanes, illustrating the principles that would govern the cyclobutyl moiety in the target molecule.

| Cycloalkane | Ring Strain (kJ/mol) | Bond Angles | Key Strain Type(s) |

| Cyclopropane | 115 | 60° | Angle, Torsional |

| Cyclobutane | 110 | 88° (puckered) | Angle, Torsional |

| Cyclopentane | 26 | ~107° (envelope) | Torsional |

| Cyclohexane | 0 | 109.5° (chair) | None |

Data adapted from studies on cycloalkane stability. libretexts.orgmaricopa.edu

The behavior of a molecule can change significantly in the presence of other molecules or in a solvent. Computational models can simulate these environments.

Intermolecular Interactions: The aldehyde group in this compound is polar, capable of forming dipole-dipole interactions and weak C–H⋯O hydrogen bonds. rsc.org The benzene (B151609) ring can participate in π–π stacking interactions. rsc.org Computational studies on related benzyloxy-benzaldehyde derivatives have shown that these weak interactions are crucial in determining how the molecules pack together in a solid state. rsc.org

Solvent Effects: Solvents can influence conformational stability and reactivity. The Self-Consistent Reaction Field (SCRF) methods, such as the Polarizable Continuum Model (PCM), are commonly used to simulate solvent effects. nih.gov In this approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within it. Studies on benzaldehyde in various organic solvents have used this method to successfully predict shifts in vibrational frequencies, such as the C=O stretch, which are observed experimentally. nih.gov For this compound, such calculations would predict its most stable conformation and reactivity in different solvent environments.

Electronic Structure Analysis and Reactivity Prediction

Understanding the distribution of electrons within a molecule is key to predicting its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests the molecule is more reactive. mdpi.com

For an aromatic aldehyde, the LUMO is typically localized on the carbonyl group and the aromatic ring, indicating that these are the primary sites for nucleophilic attack. youtube.com The HOMO is often distributed across the π-system of the benzene ring. In this compound, the electron-donating nature of the methoxycyclobutyl substituent would be expected to raise the energy of the HOMO and influence its distribution, thereby affecting the molecule's reactivity in electrophilic aromatic substitution reactions.

Table 2: Illustrative FMO Data for Benzaldehyde Derivatives This table presents typical HOMO, LUMO, and energy gap values calculated for related compounds, demonstrating the data that would be generated for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzaldehyde | -6.81 | -1.95 | 4.86 |

| 4-Hydroxybenzaldehyde | -6.15 | -1.78 | 4.37 |

| Formaldehyde | -7.91 | -0.65 | 7.26 |

Values are illustrative and based on typical DFT calculations for similar molecules. mdpi.commdpi.com

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. avogadro.cclibretexts.org It is created by calculating the electrostatic potential on a surface of constant electron density. researchgate.net

Red regions indicate low electrostatic potential (electron-rich), where a positive charge (electrophile) would be attracted.

Blue regions indicate high electrostatic potential (electron-poor), where a negative charge (nucleophile) would be attracted.

For this compound, an ESP map would show a highly electron-rich (red) area around the carbonyl oxygen atom due to its lone pairs of electrons. The carbonyl carbon and the aldehyde hydrogen would be relatively electron-poor (blueish), marking them as sites for nucleophilic attack. The π-electron cloud of the benzene ring would also appear as an electron-rich region. researchgate.netresearchgate.net Such maps are invaluable for visually predicting sites of intermolecular interactions, including hydrogen bonding. libretexts.org

Simulation of Spectroscopic Signatures

Quantum chemical calculations are widely used to simulate and help interpret experimental spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). researchgate.net

After optimizing the molecular geometry, a frequency calculation can be performed. This predicts the vibrational modes of the molecule, which correspond to the peaks in an IR spectrum. Comparing the calculated spectrum with an experimental one can confirm the structure and help assign specific peaks to the vibrations of functional groups (e.g., the C=O stretch of the aldehyde, C-O stretches of the ether, and vibrations of the cyclobutyl and phenyl rings). nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts are then correlated with experimental data to aid in the complete structural elucidation of the molecule, confirming the connectivity and stereochemistry. For a novel compound like this compound, this would be a crucial step in verifying its synthesis and structure.

Lack of Computational and Theoretical Data for this compound Prevents In-Depth Analysis

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical research on the chemical compound This compound . Despite its potential relevance in synthetic chemistry, dedicated studies focusing on its molecular properties through computational methods appear to be absent from publicly accessible records. Consequently, the generation of a detailed article covering the specific areas of inquiry, as requested, is not feasible at this time.

The intended analysis, which was to include in-depth discussions on NMR chemical shift predictions, vibrational spectroscopy, electronic transitions, reaction pathway modeling, molecular dynamics, and chemoinformatic approaches, is wholly dependent on the existence of foundational research data. Without published studies or database entries that have explored these aspects of this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and verifiable research findings.

Further investigation into related compounds or general computational chemistry methodologies would deviate from the explicit focus on this compound and would therefore not align with the provided instructions. The absence of specific data for this molecule is a critical limitation.

Should computational and theoretical studies on this compound be published in the future, a comprehensive and scientifically rigorous article could then be developed. At present, the scientific community has not directed its computational resources to this particular compound in a manner that would allow for the detailed analysis requested.

Application As a Synthetic Intermediate and Advanced Building Block

Utilization in the Convergent Synthesis of Complex Natural Products and Analogues

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a complex molecule followed by their assembly, is a cornerstone of modern total synthesis. wikipedia.org Substituted benzaldehydes are frequently employed as key building blocks in these synthetic routes. rug.nlnih.govacs.org The aldehyde functionality of 3-(1-Methoxycyclobutyl)benzaldehyde (B6181465) offers a reactive handle for a multitude of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and Grignard additions, which are pivotal in constructing the carbon skeleton of natural products.

The cyclobutane (B1203170) motif, while less common than five- and six-membered rings, is a key structural feature in a number of bioactive natural products and clinically evaluated drug candidates. nih.govresearchgate.netnih.gov The inclusion of a cyclobutyl ring can impart unique conformational constraints and metabolic stability to a molecule. nih.gov The 1-methoxycyclobutyl group in the target molecule could therefore be leveraged to create analogues of natural products with potentially enhanced or novel biological activities. For instance, in a convergent synthesis, the 3-(1-Methoxycyclobutyl)phenyl moiety could form a significant portion of a larger molecular target, with the cyclobutyl ring providing a rigid scaffold to orient other pharmacophoric groups. nih.gov

Precursor for Diverse Heterocyclic Scaffolds

Benzaldehyde (B42025) and its derivatives are fundamental starting materials for the synthesis of a vast array of heterocyclic compounds. rsc.orgresearchgate.netmdpi.com The aldehyde group readily undergoes condensation reactions with various dinucleophiles to form heterocycles. For example, reaction with ureas or thioureas can yield oxazine or thiazine derivatives, respectively, while reaction with hydroxylamine can produce isoxazoles. Similarly, condensation with 1,2-diaminobenzene is a classic route to quinoxalines. rsc.org

It is conceivable that this compound could serve as a precursor to a novel family of heterocyclic compounds. The general reaction schemes are outlined below:

| Reactant | Resulting Heterocycle |

| Urea (B33335) | Oxazine Derivative |

| Thiourea | Thiazine Derivative |

| Hydroxylamine | Isoxazole Derivative |

| 1,2-Diaminobenzene | Quinoxaline Derivative |

The presence of the 3-(1-methoxycyclobutyl) substituent would be expected to influence the physical and biological properties of the resulting heterocycles, potentially affecting their solubility, crystallinity, and interaction with biological targets.

Role in the Construction of Functional Organic Materials and Polymers

The development of new organic materials with tailored properties is a major focus of contemporary chemical research. Substituted aromatic aldehydes are valuable components in the design of such materials.

Benzaldehyde and its derivatives can be used to create polymers, although the homopolymerization of benzaldehyde itself is challenging. acs.org However, benzaldehyde-containing monomers can be copolymerized with other monomers to introduce specific functionalities into the polymer backbone. acs.orggoogle.com For instance, this compound could be incorporated into condensation polymers or used to functionalize existing polymer chains. The aldehyde group provides a site for post-polymerization modification, allowing for the attachment of other functional groups or cross-linking of the polymer chains. google.com The bulky cyclobutyl group would likely impact the polymer's physical properties, such as its glass transition temperature and solubility.

Design of Molecular Probes for Chemical Research (e.g., photoaffinity labels, fluorescent tags)

Molecular probes are essential tools for studying biological systems. Benzaldehyde derivatives can be chemically modified to create such probes. rsc.orgrsc.org The aldehyde functionality is particularly useful as it can react with amino groups on biomolecules, such as proteins, to form a stable linkage via reductive amination. nih.gov

A fluorescent dye could be attached to the aromatic ring of this compound, creating a fluorescent probe. This probe could then be used to label and visualize specific cellular components or to monitor biological processes. The methoxycyclobutyl group might influence the probe's cellular uptake and localization. Similarly, the aldehyde could be used to tether a photoactivatable group, creating a photoaffinity label for identifying protein-ligand interactions.

Scaffold for Structure-Reactivity Relationship Studies of Novel Chemical Entities

Understanding the relationship between a molecule's structure and its chemical reactivity is a fundamental aspect of organic chemistry. researchgate.netacs.org Substituted benzaldehydes are often used as model systems for such studies. The electronic nature and steric bulk of the substituent on the phenyl ring can significantly affect the reactivity of the aldehyde group.

The 3-(1-methoxycyclobutyl) group would exert a specific combination of electronic and steric effects. The methoxy (B1213986) group is electron-donating through resonance but electron-withdrawing through induction, while the cyclobutyl group is primarily a bulky, electron-donating alkyl group. Studying the kinetics of reactions involving the aldehyde group of this compound, such as nucleophilic additions or oxidations, and comparing them to other substituted benzaldehydes would provide valuable data for quantitative structure-activity relationship (QSAR) models. researchgate.net

An illustrative comparison of hypothetical reaction rates for the oxidation of various substituted benzaldehydes is presented below:

| Substituent at position 3 | Relative Reaction Rate (Hypothetical) |

| -NO₂ | 0.1 |

| -Cl | 0.5 |

| -H | 1.0 |

| -CH₃ | 1.5 |

| -OCH₃ | 2.0 |

| -1-Methoxycyclobutyl | (To be determined) |

Such studies would contribute to a deeper understanding of how complex substituents influence chemical reactivity, aiding in the rational design of new molecules with desired properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise determination of the molecular formula of 3-(1-Methoxycyclobutyl)benzaldehyde (B6181465). By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C12H14O2), the expected exact mass is 190.0994. HRMS analysis would confirm this mass, thereby verifying the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Key fragmentation pathways could include:

Loss of the methoxy (B1213986) group (-OCH3): This would result in a significant peak at m/z 159.

Cleavage of the cyclobutyl ring: This could lead to various smaller fragments, providing insight into the connectivity of the cyclobutyl moiety.

Loss of the formyl group (-CHO): This would produce a fragment at m/z 161.

Analysis of these fragments helps to piece together the molecular structure, corroborating the identity of the compound.

| Technique | Application | Expected Data for this compound |

| HRMS (ESI+) | Molecular Formula Determination | Calculated m/z for [M+H]+: 191.1067, for [M+Na]+: 213.0886 |

| MS/MS | Fragmentation Pathway Analysis | Fragments corresponding to loss of -OCH3, -CHO, and cyclobutyl ring structures. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced NMR techniques offer deeper insights into the complex structure of this compound.

Two-dimensional NMR experiments are critical for unambiguously assigning all proton and carbon signals and understanding the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the aromatic ring and within the cyclobutyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the one bearing the methoxy group) and for connecting the different fragments of the molecule, such as linking the cyclobutyl ring to the benzaldehyde (B42025) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide information about the preferred conformation of the molecule, for instance, the spatial relationship between the methoxy group protons and the adjacent protons on the cyclobutyl ring.

While specific 2D NMR data for this compound is not widely published, these techniques are standard for the structural confirmation of novel organic compounds.

Solid-State NMR (ssNMR) is a powerful technique for studying materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms. Each polymorph can have different physical properties. Although no specific solid-state NMR studies on this compound are publicly available, this technique could be used to:

Identify and differentiate between potential polymorphs.

Provide information about the molecular packing and intermolecular interactions in the crystal lattice.

Study the local environment of each carbon and proton in the solid state, which can differ from the solution state.

DOSY is a unique NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ox.ac.ukacs.orguni-wuerzburg.de This method can be used to:

Confirm the presence of a single species in a sample. nih.gov

Estimate the molecular weight of the compound in solution. rsc.org

Analyze mixtures without the need for physical separation, identifying impurities or reaction byproducts.

For a pure sample of this compound, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the homogeneity of the sample. ox.ac.uk

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. niscpr.res.inniscpr.res.in For this compound, characteristic vibrational bands would be expected:

C=O Stretch (Aldehyde): A strong absorption band in the FTIR spectrum around 1700 cm⁻¹. docbrown.info

C-H Stretch (Aldehyde): Two weaker bands are typically observed around 2850 and 2750 cm⁻¹. optica.org

Aromatic C=C Stretches: Bands in the region of 1600-1450 cm⁻¹. docbrown.info

C-O Stretch (Methoxy Ether): A strong band typically found in the 1250-1000 cm⁻¹ region. nih.gov

Cycloalkane C-H Stretches: Bands just below 3000 cm⁻¹.

Both FTIR and Raman spectra provide a unique "fingerprint" for the molecule, which is useful for identification and quality control. docbrown.inforesearchgate.net Conformational analysis can also be performed by observing shifts in vibrational frequencies under different conditions.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aldehyde C=O Stretch | ~1700 | FTIR (Strong), Raman (Medium) |

| Aldehyde C-H Stretch | ~2850, ~2750 | FTIR (Weak) |

| Aromatic C=C Stretch | 1600-1450 | FTIR, Raman |

| Ether C-O Stretch | 1250-1000 | FTIR (Strong) |

X-ray Crystallography of Derivatives for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and how it packs in a crystal lattice. nih.gov While obtaining suitable single crystals of this compound itself might be challenging, it is often possible to create a derivative that crystallizes more readily.

Should a crystalline derivative be formed, X-ray analysis would provide precise data on:

Bond lengths and angles: Offering an exact geometric description of the molecule.

Conformation: Revealing the preferred spatial arrangement of the cyclobutyl and benzaldehyde groups.

Intermolecular interactions: Identifying forces like hydrogen bonds or van der Waals interactions that dictate the crystal packing. nih.gov

Absolute configuration: If the molecule is chiral and a suitable derivative is made, its absolute stereochemistry can be determined.

Although no crystallographic data for this compound has been reported in the Cambridge Structural Database, this technique remains the gold standard for unambiguous structural proof. nih.gov

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful tool for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is crucial for accurate quantification and purity assessment.

Method Development:

A typical HPLC method for benzaldehyde derivatives involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. researchgate.netresearchgate.net The mobile phase is generally a mixture of an aqueous component (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netjpionline.org Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the separation of the main compound from its impurities. researchgate.netresearchgate.net However, a gradient elution, where the mobile phase composition is changed over time, may be necessary for complex samples containing a wide range of polarities. nih.govrsc.org

Detection is commonly achieved using a UV detector, as the benzaldehyde moiety possesses a strong chromophore. researchgate.netresearchgate.net The selection of the detection wavelength is optimized to maximize the sensitivity for this compound while minimizing interference from other components. For many benzaldehyde derivatives, a wavelength of around 254 nm is effective. researchgate.netresearchgate.net

Method Validation:

Once a suitable HPLC method is developed, it must be validated to ensure its reliability and accuracy. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govjocpr.comnih.gov Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. researchgate.net

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a specific range. researchgate.netnih.gov

Accuracy: The closeness of the measured value to the true value, often determined by recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govjocpr.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, and flow rate. jocpr.comnih.gov

Table 1: Illustrative HPLC Method Parameters for the Analysis of Benzaldehyde Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture researchgate.netresearchgate.net |

| Elution Mode | Isocratic researchgate.netresearchgate.net or Gradient nih.govrsc.org |

| Flow Rate | 1.0 - 2.0 mL/min researchgate.net |

| Detection | UV at ~254 nm researchgate.netresearchgate.net |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-35 °C) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

GC-MS is a highly sensitive and selective technique ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound. This includes starting materials, reaction byproducts, and degradation products.

Analysis of Volatile Impurities:

In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification. acs.org

For benzaldehyde and its derivatives, common fragmentation patterns in the mass spectrum can aid in structural elucidation. The molecular ion peak (M+) is often observed. docbrown.info Characteristic fragment ions for aromatic aldehydes include the loss of a hydrogen atom ([M-1]+), the loss of the formyl group ([M-29]+) to give a phenyl cation (m/z 77), and the loss of carbon monoxide ([M-28]+). docbrown.infowhitman.edu The phenyl cation at m/z 77 can further fragment to produce an ion at m/z 51. whitman.edu These predictable fragmentation pathways are crucial for identifying unknown impurities. researchgate.net

Table 2: Common Volatile Impurities Potentially Identifiable by GC-MS in this compound Samples

| Potential Impurity | Potential Origin | Characteristic m/z values |

| Benzaldehyde | Starting material/Degradation | 106, 105, 77, 51 docbrown.infohmdb.ca |

| 1-Methoxycyclobutanol | Hydrolysis of starting material | - |

| 3-Bromobenzaldehyde | Starting material | 184, 186, 105, 77 |

| Toluene | Solvent residue | 92, 91 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination of Chiral Derivatives

While this compound itself is achiral, it can be used as a precursor to synthesize chiral molecules. If a chiral derivative is produced, determining its enantiomeric purity is critical. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for this purpose.

Enantiomeric Excess Determination:

Enantiomers are non-superimposable mirror images of each other and exhibit differential absorption of left and right circularly polarized light. This difference in absorption is measured by a CD spectrometer. A pure enantiomer will show a characteristic CD spectrum, while its mirror image will show an equal and opposite spectrum. A racemic mixture (equal amounts of both enantiomers) will have no CD signal.

The magnitude of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. nih.gov By preparing a calibration curve with samples of known e.e., the enantiomeric purity of an unknown sample can be accurately determined. rsc.org This method can be applied directly or in conjunction with a separation technique like HPLC (HPLC-CD), where the CD detector measures the signal of each enantiomer as it elutes from a chiral column. nih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also be employed for determining the enantiomeric excess of chiral molecules in both solution and solid states. rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Synthesis and Enantioselective Transformations

The creation of chiral molecules with high enantiopurity is a cornerstone of modern medicinal chemistry and materials science. The aldehyde functionality of 3-(1-methoxycyclobutyl)benzaldehyde (B6181465) serves as a versatile handle for a variety of enantioselective transformations. Future research will likely focus on the development of asymmetric synthetic routes to access chiral derivatives.

Key areas of exploration include:

Asymmetric Aldol (B89426) and Related Additions: The development of catalytic systems for the enantioselective addition of nucleophiles to the aldehyde group will be a primary focus. This could involve the use of chiral organocatalysts, such as proline and its derivatives, or transition metal complexes with chiral ligands.

Enantioselective Reductions: The reduction of the aldehyde to a chiral alcohol can be achieved using chiral reducing agents or through catalytic transfer hydrogenation with a chiral catalyst. The resulting enantiopurified alcohol would be a valuable building block for further synthetic elaborations.

Chiral Auxiliary-Mediated Reactions: The temporary installation of a chiral auxiliary onto the aldehyde could be employed to direct the stereochemical outcome of subsequent reactions, followed by its removal to unveil the chiral product.

Integration into Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. The integration of the synthesis and transformations of this compound into flow systems represents a significant area for future development.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending reaction time |

| Heat Transfer | Often inefficient | Highly efficient |

| Mass Transfer | Can be limited | Significantly enhanced |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, inherently safer |

| Reproducibility | Can be variable | High |

Future research in this domain could target:

Flow-Based Synthesis: Developing a continuous process for the synthesis of this compound itself would streamline its production and availability.

Miniaturized Reaction Optimization: Microreactors could be employed to rapidly screen reaction conditions (e.g., temperature, pressure, catalyst loading) for various transformations of the aldehyde, accelerating the discovery of optimal protocols.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the optimization of reaction conditions. These computational tools could be powerfully applied to the study of this compound.

Potential applications include:

Predictive Modeling: ML algorithms could be trained on existing chemical reaction data to predict the most effective reagents, catalysts, and conditions for desired transformations of this compound.

Retrosynthetic Analysis: AI-powered tools could suggest novel and efficient synthetic routes to complex target molecules starting from this compound.

Automated Reaction Optimization: The integration of ML algorithms with automated robotic platforms could enable the autonomous optimization of reactions involving this compound, leading to higher yields and purities with minimal human intervention.

Green Chemistry Approaches to the Synthesis and Reactions of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research will undoubtedly seek to develop more sustainable methods for the synthesis and utilization of this compound.

| Green Chemistry Principle | Application to this compound |

| Prevention | Designing syntheses with minimal waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of safer solvents like water or supercritical CO2. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing or avoiding the use of protecting groups. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

Key green chemistry strategies to be explored include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents.

Energy-Efficient Reactions: Employing microwave irradiation or photochemical methods to accelerate reactions and reduce energy consumption.

Catalytic Processes: Focusing on the use of highly efficient and recyclable catalysts to minimize waste and improve atom economy.

Development of Novel Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area will likely focus on several key classes of catalysts.

Organocatalysts: These metal-free small organic molecules offer a sustainable and often highly enantioselective approach to catalysis.

Transition Metal Catalysts: The design of new ligands for transition metals can tune their reactivity and selectivity for a wide range of transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Biocatalysts: Enzymes offer unparalleled selectivity under mild reaction conditions and represent a green and sustainable option for the transformation of this compound.

Nanocatalysts: The unique properties of nanomaterials can be harnessed to create highly active and recyclable catalysts for a variety of chemical reactions.

Multi-Component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The aldehyde functionality of this compound makes it an ideal candidate for incorporation into various MCRs.

Future research could explore its participation in well-established MCRs such as:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide.

Biginelli Reaction: A three-component reaction of an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

The development of novel MCRs that utilize this compound as a key building block would open up new avenues for the rapid synthesis of diverse and complex molecular scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(1-Methoxycyclobutyl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the methoxycyclobutyl group can be introduced via alkylation of a benzaldehyde precursor using 1-methoxycyclobutane derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes varying solvents (DMF, THF), catalysts (e.g., Pd for cross-coupling), and reaction times to improve yield .

- Key Parameters :

- Temperature: 80–120°C

- Solvent polarity: Higher polarity solvents favor nucleophilic substitution.

- Catalyst: Pd(PPh₃)₄ for Suzuki-Miyaura coupling.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify methoxycyclobutyl protons (δ 3.2–3.5 ppm for methoxy, δ 1.5–2.5 ppm for cyclobutyl CH₂) and aldehyde protons (δ 9.8–10.2 ppm) .

- IR : Strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group.

- X-ray Crystallography : Resolves cyclobutyl ring conformation and substituent orientation .

- HPLC/LC-MS : Validates purity and detects byproducts using C18 columns with UV detection at 254 nm .

Q. How should this compound be stored to ensure stability, and what decomposition products are anticipated?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid light, moisture, and incompatible materials (strong acids/bases). Decomposition under heat (>150°C) may release carbon monoxide and cyclobutane derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent electronic/steric properties (e.g., methoxy position, cyclobutyl ring size) with activity. For example, bulky substituents on the cyclobutyl group may improve receptor binding .

- Docking Studies : Simulate interactions with target proteins (e.g., tubulin) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate experiments using standardized protocols (OECD guidelines).

- Advanced Analytics : Use isothermal titration calorimetry (ITC) for solubility and HPLC-derived logP measurements .

- Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify outliers .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic addition or oxidation reactions?

- Methodological Answer :

- Aldehyde Reactivity : The electron-withdrawing methoxycyclobutyl group enhances aldehyde electrophilicity, favoring nucleophilic attack (e.g., Grignard additions).

- Oxidation Studies : Monitor using cyclic voltammetry to identify oxidation potentials and intermediates (e.g., carboxylic acid formation) .

Q. How can computational modeling predict the environmental impact of this compound?

- Methodological Answer :

- EPI Suite : Estimate biodegradation (Biowin), bioaccumulation (BCF), and toxicity (ECOSAR).

- Experimental Validation : Perform OECD 301F (ready biodegradability) and Daphnia magna toxicity assays if computational results are inconclusive .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.